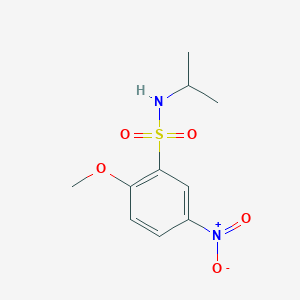

N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide is a chemical compound with the molecular formula C10H14N2O5S and a molecular weight of 274.29 g/mol . This compound is characterized by the presence of an isopropyl group, a methoxy group, a nitro group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide typically involves the nitration of 2-methoxybenzenesulfonamide followed by the introduction of the isopropyl group. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration. The resulting nitro compound is then subjected to alkylation with isopropyl halides under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form sulfonic acids using strong oxidizing agents.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

Substitution: Sodium hydride (NaH), alkyl halides.

Major Products Formed

Reduction: 2-Amino-5-nitrobenzenesulfonamide.

Oxidation: 2-Methoxy-5-nitrobenzenesulfonic acid.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

科学的研究の応用

N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide is a chemical compound with applications in scientific research, particularly in chemistry, and is known to activate human bitter taste receptors.

Scientific Research Applications

- As a chemical reagent this compound is used in various scientific research fields.

- Bitter taste receptor activation Recent studies indicate that this compound activates human bitter taste receptors TAS2R38 and TAS2R43, which are important for detecting bitter substances.

Antileishmanial Agent

A novel sulfonamide compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide (2NB), has demonstrated activity against Leishmania promastigotes and intracellular amastigotes .

- 2NB was effective against promastigotes and intracellular amastigotes, with respective 50% inhibitory concentration values of 38.5±1.5 µg/mL and 86.4±2.4 µg/mL .

- 2NB was not toxic to macrophages and reduced parasite titer by >85% in infected macrophages at a 2NB concentration of 120 µg/mL .

- The parasiticidal activity of 2NB was associated with increased levels of Th1 cytokines, nitric oxide (NO), and reactive oxygen species .

- 2NB increased the efficacy of Amphotericin B (AmB) against AmB-resistant L. donovani .

- 2NB can inhibit the deacetylase activity of Sir2, which can reverse AmB-resistant properties of resistant parasites .

Co-adjuvant in Murine Vaccination Studies

Systematic structure-activity relationship (SAR) studies on sulfonamides have identified compounds with potential as co-adjuvants in murine vaccination studies .

- Bis-aryl sulfonamide compound 1 , bearing 4-chloro-2,5-dimethoxy and 4-ethoxy substituted phenyl groups connected by a sulfonamide functional group, was found to prolong interferon stimulating response element (ISRE) signaling in vitro .

- Compounds 1 and 33 used as co-adjuvants with monophosphoryl lipid A (MPLA) showed significant enhancement in antigen ovalbumin-specific immunoglobulin responses compared to MPLA alone .

- SAR studies indicated the importance of methoxy substituents at the 2 and 5 positions of the aryl ring for sustained activation of NF-κB and ISRE pathways .

作用機序

The mechanism of action of N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The nitro group can also participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can affect cellular processes .

類似化合物との比較

Similar Compounds

2-Methoxy-5-nitrobenzenesulfonamide: Lacks the isopropyl group, resulting in different chemical properties and reactivity.

N-Isopropyl-2-methoxybenzenesulfonamide: Lacks the nitro group, affecting its redox potential and biological activity.

N-Isopropyl-5-nitrobenzenesulfonamide: Lacks the methoxy group, leading to different substitution patterns and reactivity.

Uniqueness

N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide is unique due to the presence of all three functional groups (isopropyl, methoxy, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific research applications .

生物活性

N-Isopropyl-2-methoxy-5-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its interactions with biological systems, focusing on its receptor activity, antimicrobial properties, and anti-inflammatory effects.

Chemical Structure and Properties

The chemical structure of this compound features a benzenesulfonamide core with an isopropyl group and a methoxy-nitro substitution pattern. This unique arrangement influences its hydrophobicity and biological interactions, setting it apart from other sulfonamides.

1. Interaction with Taste Receptors

Recent studies have shown that this compound activates human bitter taste receptors TAS2R38 and TAS2R43. These receptors are crucial for detecting bitter compounds, suggesting applications in taste modulation and flavor enhancement in food products. The activation of these receptors indicates that the compound may be useful in developing flavoring agents that can alter taste perception.

3. Anti-inflammatory Effects

The compound has also been implicated in exhibiting anti-inflammatory properties . Research into related nitro-substituted compounds has shown that they can inhibit inducible nitric oxide synthase (iNOS) and other inflammatory mediators like COX-2, IL1β, and TNF-α . The presence of the nitro group in this compound may enhance its ability to modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Study 1: Taste Modulation

In a study examining the interaction of various sulfonamides with taste receptors, this compound was found to significantly activate TAS2R38 and TAS2R43 at low concentrations. This suggests that it could be developed as a food additive to enhance or modify the perception of bitterness in food products.

Study 2: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial effectiveness of several sulfonamides against Gram-positive and Gram-negative bacteria. While specific data on this compound was not available, compounds with similar structures demonstrated significant inhibition of bacterial growth, indicating potential for further exploration of this compound's antimicrobial properties .

Study 3: Anti-inflammatory Mechanisms

Research into nitro-substituted compounds revealed that they could effectively inhibit inflammatory pathways. In vitro assays showed that compounds with similar structures to this compound were able to reduce levels of inflammatory cytokines in cell cultures . This provides a basis for hypothesizing that this compound may possess comparable anti-inflammatory activity.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

2-methoxy-5-nitro-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5S/c1-7(2)11-18(15,16)10-6-8(12(13)14)4-5-9(10)17-3/h4-7,11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVOBSOAHSUGEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。